1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-amine
Description
1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C8H13N3. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-4-8(9)11(10-6)5-7-2-3-7/h4,7H,2-3,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSYDAPFGQFKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylmethyl hydrazine with 3-methyl-2-pyrazoline . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazole: A precursor in the synthesis of various heterocyclic compounds.
5-Methylpyrazole: Known for its use in the synthesis of pharmaceuticals.
Cyclopropylmethylamine: Used in organic synthesis as a building block.
Uniqueness
1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-amine stands out due to its unique combination of a cyclopropylmethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure that includes a cyclopropyl group attached to the pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article discusses its biological activity, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural features include:
- Cyclopropyl Group : Enhances reactivity and may influence biological interactions.
- Pyrazole Ring : Known for diverse applications in organic synthesis and medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has been investigated for its efficacy against various microbial strains, indicating potential use in treating infections .
- Anti-inflammatory Properties : It may act by inhibiting enzymes involved in inflammatory pathways, thus reducing inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against specific microbial strains | |
| Anti-inflammatory | Inhibition of inflammatory enzymes |
Structure–Activity Relationships (SAR)
SAR studies reveal that the presence of both cyclopropyl and methyl groups in the compound significantly influences its reactivity and biological activity. Comparisons with similar compounds highlight unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Aminopyrazole | Precursor in the synthesis of heterocycles | Variations in reactivity due to substituents |
| 5-Methylpyrazole | Used in pharmaceuticals | Different biological activity |
| 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine | Similar pyrazole structure | Distinct reactivity due to cyclopropyl group |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of pyrazole derivatives, including this compound. For instance:
- Antitumor Activity : Some pyrazole derivatives have shown selective cytotoxic effects on tumor cells while sparing normal cells, indicating a promising avenue for cancer therapy .
- Neuroprotective Effects : Investigations into related compounds suggest potential benefits in neuroprotection, particularly through pathways involving oxidative stress reduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
